molecular formula C4H8OS B082341 1-Methylthio-2-propanone CAS No. 14109-72-9

1-Methylthio-2-propanone

Cat. No. B082341
CAS RN: 14109-72-9
M. Wt: 104.17 g/mol
InChI Key: UKFADLGENFFWHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 1-Methylthio-2-propanone and related compounds showcases varied conformations and intramolecular motions. Studies involving Fourier Transform Microwave Spectroscopy combined with quantum chemical calculations provide insights into the conformations and low-frequency intramolecular motions of similar compounds, shedding light on the structural dynamics of 1-Methylthio-2-propanone (Y. Kawashima et al., 2021).

Chemical Reactions and Properties

1-Methylthio-2-propanone undergoes various chemical reactions that highlight its reactivity and functional potential in synthetic chemistry. For example, its reaction with p-chlorophenylhydrazine hydrochloride at room temperature leads to the formation of specific hydrazone derivatives, indicating its versatility in organic synthesis (Z. Karczmarzyk, M. Mojzych, & A. Rykowski, 2000).

Scientific Research Applications

  • Photochemistry and Photophysics Studies : The compound 1-Methylthio-2-propanone has been studied for its photochemical and photophysical properties. Research in this area includes the investigation of excited state processes and solvent effects on these states (Morlet‐Savary et al., 2008).

  • Biofuel and Renewable Chemicals Production : The compound has been researched in the context of producing biofuels and renewable chemicals. For example, the dehydration of fermented isobutanol (a related compound) for producing chemicals and fuels was examined, demonstrating its relevance in sustainable energy research (Taylor, Jenni, & Peters, 2010).

  • Biosynthesis in Fermented Foods : The biosynthesis of 1-Methylthio-2-propanone in fermented foods, specifically in Baijiu (a Chinese alcoholic beverage), was explored. The study involved constructing a synthetic microbial community to enhance the compound's content, thus improving the flavor quality of the product (Du et al., 2021).

  • Medical and Chemical Research : Other studies have focused on its role in chemical reactions and medical research, such as investigating its interaction with various enzymes and its potential as a precursor in drug synthesis (Gunsalus, Romesser, & Wolfe, 1978).

Safety And Hazards

1-Methylthio-2-propanone is classified as a flammable liquid and vapor . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment and take precautionary measures against static discharge .

properties

IUPAC Name

1-methylsulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-4(5)3-6-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFADLGENFFWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161572
Record name 1-Methylthio-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with odour of melon
Record name 1-Methylthio-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

35.00 to 40.00 °C. @ 15.00 mm Hg
Record name (Methylthio)acetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, very slightly soluble in water; soluble in alcohols and oils
Record name (Methylthio)acetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-Methylthio-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.973
Record name 1-Methylthio-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Methylthio-2-propanone

CAS RN

14109-72-9
Record name 1-(Methylthio)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14109-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylthio-2-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014109729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylthio-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLTHIO-2-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6V0DW7BQA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Methylthio)acetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Nakamura, O Nishimura, H Masuda… - Agricultural and …, 1989 - academic.oup.com
The volatile extract obtained by steam distillation of the oil from roasted sesame seeds was separated into its neutral, weakly acidic, acidic and basic fractions. The neutral fraction was …
Number of citations: 85 academic.oup.com
S Thaisrivongs, JD Wuest - The Journal of Organic Chemistry, 1977 - ACS Publications
Registry No.—1, 232-84-8; 4, 91-59-8; 5, 63017-82-3; 8,134-32-7; 9, 34774-85-1; 11, 2246-44-8; 15, 63017-83-4; 16, 18505-87-8; 17, 63017-84-5; 18, 57582-31-7; 19, 63017-85-6; 20, …
Number of citations: 18 pubs.acs.org
P Deetae, HE Spinnler, P Bonnarme… - Applied Microbiology and …, 2009 - Springer
The growth and aroma contribution of Microbacterium foliorum, Proteus vulgaris and Psychrobacter sp., some common but rarely mentioned cheese bacteria, were investigated in a …
Number of citations: 56 link.springer.com
JJ GUTH JR - 1978 - search.proquest.com
… 60 MHz NMR Spectrum of 1-Methylthio-2-propanone at the S ta rtof Deuterium Exchange at 6 0 .0 ........................................… MHz NMR Spectrum of 1-Methylthio-2-propanone _S,j5-Dioxide …
Number of citations: 2 search.proquest.com
BS Pan, JR Tsai, LM Chen, CM Wu - 1997 - ACS Publications
… Reaction of cysteine and glucose in phosphate buffer produced 1-methylthio-2-propanone and gave an aroma approximating that of canned tuna in oil. Fresh fish aroma was obtained …
Number of citations: 21 pubs.acs.org
K Ishihara, N Nakajima, S Tsuboi… - Bulletin of the Chemical …, 1994 - journal.csj.jp
… The AcKR had a low activity toward 1methylthio-2-propanone, apparently because of the lack of a second carbonyl group in the substituent. The kinetic parameters, K, (Michaelis …
Number of citations: 16 www.journal.csj.jp
PG Gassman, WN Schenk - The Journal of Organic Chemistry, 1977 - ACS Publications
Procedures have been developed for the specific ortho-alkylation of polycyclic aromatic amines. Both a- and ß-naphthylamine have been ortho-methylated by a procedure involving …
Number of citations: 51 pubs.acs.org
LA Reiter - The Journal of Organic Chemistry, 1984 - ACS Publications
" All reactions were run on a 10-mmol scale with a 1.5 molar excess of acetamidine acetate in refluxing dioxane for 24 h except the reaction of 5b which was ran at 80 C. The products …
Number of citations: 26 pubs.acs.org
MD Aaslyng, JS Elmore… - Journal of agricultural and …, 1998 - ACS Publications
The aroma volatiles of an acidic hydrolyzed vegetable protein (HVP) and an enzymatic hydrolyzed vegetable protein (EVP) were compared by gas chromatography−mass spectrometry (…
Number of citations: 76 pubs.acs.org
記載なし - Japanese Journal of Food Chemistry and Safety, 1999 - jstage.jst.go.jp
3-(Methylthio) butanal 467 N, T 4-(Methylthio) butana [ 468 N, T 3-Methylthiohexanal 469 N Nosafetyconcern 2-(Methylthio) methyl-2-butenal 470 N, T 2, 8-Dithianon-4-ene-4-…
Number of citations: 2 www.jstage.jst.go.jp

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